molecular formula C3H4N2O B092708 1H-Pyrazol-5(4H)-one CAS No. 137-44-0

1H-Pyrazol-5(4H)-one

Cat. No.: B092708
CAS No.: 137-44-0
M. Wt: 84.08 g/mol
InChI Key: ZRHUHDUEXWHZMA-UHFFFAOYSA-N
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Description

1H-Pyrazol-5(4H)-one (CAS 137-44-0) is a versatile pyrazolone-based heterocyclic compound with the molecular formula C3H4N2O and a molecular weight of 84.08 g/mol. This scaffold is a fundamental building block in medicinal chemistry, serving as a key precursor for synthesizing novel bioactive molecules. Recent research highlights its significant value in developing potent antimicrobial agents. Studies show that novel derivatives of 3-methylpyrazol-5(4H)-one exhibit strong activity against Methicillin-susceptible and Methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), with minimum inhibitory concentrations (MIC) as low as 4 µg/mL, comparable to the standard drug ciprofloxacin . Furthermore, these compounds demonstrate potent antifungal activity against Aspergillus niger . Beyond antimicrobial applications, this chemotype is integral to pharmaceutical research for developing covalent thrombin inhibitors with a serine-trapping mechanism of action, representing a promising avenue for new antithrombotic drugs . The pyrazolone core is also known for its role in anti-inflammatory, analgesic, and anticancer agents . This product is intended for research purposes in combinatorial chemistry, drug discovery, and synthetic organic chemistry. It must be stored in a dark place under an inert atmosphere at room temperature . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydropyrazol-5-one
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InChI

InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h2H,1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZRHUHDUEXWHZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311547
Record name 1H-Pyrazol-5(4H)-one
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Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

137-44-0
Record name 5-Pyrazolone
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Record name 4,5-dihydro-1H-pyrazol-5-one
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Ii. Synthetic Methodologies and Advanced Reaction Design for 1h Pyrazol 5 4h One Derivatives

Cyclization Reactions in 1H-Pyrazol-5(4H)-one Synthesis

Cyclization reactions represent the most fundamental and widely utilized approach for constructing the pyrazolone (B3327878) core. These methods typically involve the condensation of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Hydrazine Derivatives and β-Diketones Cyclization

The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a simple, rapid, and classic approach for obtaining polysubstituted pyrazoles, a reaction famously known as the Knorr pyrazole (B372694) synthesis. mdpi.comchemhelpasap.comnih.gov This method involves the reaction of a β-diketone with a hydrazine, leading to the formation of the pyrazole ring through the loss of two water molecules. chemhelpasap.com The reaction is believed to proceed via the initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration. chemhelpasap.comjk-sci.com

A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-diketones with substituted hydrazines, as this can lead to the formation of a mixture of two regioisomers. mdpi.comnih.govrsc.orgworldresearchersassociations.com The regioselectivity of the condensation is influenced by several factors, including the pH of the medium and the steric and electronic characteristics of the substituents on both the diketone and the hydrazine. nih.govrsc.org For instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in an acidic medium can afford high regioselectivity, whereas similar reactions under conventional conditions in ethanol (B145695) may result in equimolar mixtures of isomers. nih.govsemanticscholar.org

In some approaches, 1,3-diketones can be generated in situ from enolates and carboxylic acid chlorides and subsequently converted to the corresponding pyrazoles in a consecutive multicomponent reaction with hydrazines. beilstein-journals.org

Table 1: Examples of Pyrazole Synthesis via Hydrazine and β-Diketone Cyclization
β-Diketone SubstrateHydrazine DerivativeCatalyst/SolventProduct(s)YieldReference
4,4,4-Trifluoro-1-arylbutan-1,3-diketonesArylhydrazinesAcid medium / N,N-dimethylacetamide1-Aryl-3-aryl-5-(trifluoromethyl)pyrazoles74–77% nih.govsemanticscholar.org
2-Substituted 1,3-diketonesArylhydrazinesN/A1-Aryl-5-aryl-3,4-dialkylpyrazoles79–89% nih.gov
AcetylacetonePhenylhydrazineYb(PFO)31-Phenyl-3,5-dimethylpyrazoleHigh beilstein-journals.org

Condensation of Hydrazines with Ethyl Acetoacetate (B1235776)

A specific and highly significant variation of the Knorr synthesis is the condensation of hydrazines with β-ketoesters, most notably ethyl acetoacetate. chemhelpasap.comhilarispublisher.com This reaction is a cornerstone for the synthesis of 3-methyl-1H-pyrazol-5(4H)-one and its N-substituted analogues. hilarispublisher.cominnovareacademics.in The first synthesis of a pyrazolone, specifically 1-phenyl-3-methyl-5-pyrazolone, was reported by Ludwig Knorr in 1883 through the reaction of ethyl acetoacetate and phenylhydrazine. hilarispublisher.cominnovareacademics.in

The mechanism involves a regioselective attack of the more nucleophilic nitrogen atom of the hydrazine onto the more electrophilic ketone carbonyl of the ethyl acetoacetate, rather than the ester carbonyl. rsc.org This initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl, eliminating ethanol to form the stable five-membered pyrazolone ring. chemhelpasap.comrsc.org

The reaction can be performed using various hydrazine derivatives, such as hydrazine hydrate (B1144303) or phenylhydrazine, and is often carried out in solvents like ethanol. innovareacademics.inbanglajol.inforjpbcs.com For example, 3-methyl-1H-pyrazol-5(4H)-one can be prepared by the dropwise addition of hydrazine hydrate to ethyl acetoacetate in ethanol, maintaining the temperature at 60 °C, which results in the formation of a crystalline product upon cooling. innovareacademics.inbanglajol.info

Table 2: Synthesis of Pyrazolones from Ethyl Acetoacetate and Hydrazines
Hydrazine DerivativeSolventConditionsProductYieldReference
Hydrazine HydrateEthanol60 °C, 1 hr stirring3-Methyl-1H-pyrazol-5(4H)-one89% banglajol.inforjpbcs.com
PhenylhydrazineNeatHeat at 135–145 °C, 1 hr3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneGood rsc.org
PhenylhydrazineNano-ZnO catalystControlled conditions1,3,5-substituted pyrazole derivative95% mdpi.comnih.gov

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the rapid assembly of complex molecules like pyrazolone derivatives. scielo.org.mx These strategies are prized for their high atom economy, operational simplicity, and ability to generate molecular diversity efficiently. scielo.org.mx

One-Pot Three-Component Condensations

One-pot three-component reactions are frequently employed for the synthesis of fused pyrazole systems. A prominent example is the synthesis of dihydropyrano[2,3-c]pyrazoles. rsc.orgresearchgate.net This is often achieved through the reaction of an aldehyde, malononitrile, and a this compound derivative. rsc.orgresearchgate.net The reaction is typically catalyzed by a base, such as triethylamine (B128534) or piperidine (B6355638), or even biocatalysts like bovine serum albumin (BSA) in aqueous ethanol. rsc.orgderpharmachemica.comrsc.org The mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone anion to the resulting arylidene malononitrile, and subsequent intramolecular cyclization. academie-sciences.fr

In some variations, the pyrazolone itself is generated in situ in a pseudo-four- or five-component reaction. For instance, condensing an aldehyde, phenylhydrazine, and ethyl acetoacetate under solvent-free conditions using a catalyst like Ce(SO₄)₂·4H₂O can produce 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). scielo.org.mx The reaction first forms the pyrazolone from ethyl acetoacetate and phenylhydrazine, which then undergoes a Knoevenagel-type condensation with the aldehyde, followed by a Michael addition of a second pyrazolone molecule. scielo.org.mx Another three-component approach involves the reaction of 1,3-disubstituted-1H-pyrazol-5-amine, aromatic aldehydes, and a phosphite (B83602) to yield α-aminophosphonate derivatives. nih.gov

Table 3: Examples of Three-Component Syntheses of Pyrazolone Derivatives
Component 1Component 2Component 3Catalyst/SolventProduct TypeReference
Aromatic AldehydeMalononitrile3-Methyl-1H-pyrazol-5(4H)-oneBovine Serum Albumin / H₂O–EtOHDihydropyrano[2,3-c]pyrazole rsc.org
Aromatic AldehydeMalononitrile3-Methyl-1-phenyl-2-pyrazolin-5-one[DMImd-DMP] / Aqueous EthanolSubstituted 4H-pyran researchgate.net
1,3-disubstituted-1H-pyrazol-5-amineAromatic AldehydePhosphiteLithium Perchlorateα-Aminophosphonate nih.gov
Phenylhydrazine (2 eq)Ethyl Acetoacetate (2 eq)Aromatic Aldehyde (1 eq)Ce(SO₄)₂·4H₂O / Solvent-free4,4'-(Arylmethylene)bis(pyrazol-5-ol) scielo.org.mx

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. ekb.eg This approach is particularly relevant for the functionalization of pre-formed this compound rings.

In the context of pyrazolone chemistry, the conventional Knoevenagel condensation is used to introduce substituents at the C-4 position of the ring. The methylene group at C-4 is an active hydrogen compound, capable of forming a nucleophile under basic conditions. ekb.eg The reaction typically involves condensing a this compound, such as 3-methyl-1-phenyl-5-pyrazolone, with various aldehydes (often aromatic) in the presence of a weak base catalyst like piperidine or pyridine (B92270) in a solvent such as ethanol. ekb.egtandfonline.com

The mechanism begins with the deprotonation of the C-4 position by the basic catalyst to form a carbanion. ekb.eg This nucleophile then attacks the carbonyl carbon of the aldehyde, leading to an intermediate which subsequently undergoes dehydration to yield the final α,β-unsaturated product, typically a 4-arylidene-pyrazolone. ekb.egnih.gov These reactions are generally straightforward, though they can require several hours to reach completion. rjpbcs.comekb.eg For example, stirring a mixture of an aromatic benzaldehyde (B42025) and 3-methyl-1-phenyl-5-pyrazolone with piperidine in absolute ethanol can yield the desired 4-substituted pyrazolone derivative after 24 hours. ekb.eg

Table 4: Conventional Knoevenagel Condensation of Pyrazolones with Aldehydes
Pyrazolone ReactantAldehyde ReactantCatalyst/SolventReaction TimeProduct TypeReference
3-Methyl-1-phenyl-5-pyrazoloneSubstituted Aromatic BenzaldehydesPiperidine / Absolute Ethanol24 hrs4-Substituted Pyrazolone ekb.eg
3-Methyl-1H-pyrazol-5(4H)-oneAppropriate AldehydePiperidine / Dioxane or Ethanol4-6 hrs4-Substituted Pyrazolone rjpbcs.com
1-Phenyl-1H-pyrazol-5(4H)-onesThiophene-2-carbaldehydesAcetic Acid (reflux)N/A4-(Thiophen-2-ylmethylene)-pyrazolone connectjournals.com
1,3-IndanedioneVarious AldehydesN/AN/AStyrylated Indanediones taylorfrancis.com
Microwave-Assisted Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of a wide array of pyrazolone derivatives. asianpubs.org The utilization of microwave irradiation has emerged as a powerful tool to enhance this classic transformation, offering significant advantages over conventional heating methods. scispace.comnih.gov Microwave-assisted organic synthesis can lead to faster reaction times, increased yields, and cleaner reaction profiles. asianpubs.org

In a notable application, 2,5-disubstituted indole-3-carboxaldehydes undergo Knoevenagel condensation with 3-methyl-1H-pyrazol-5(4H)-one under solvent-free, ammonium (B1175870) acetate-catalyzed, microwave-assisted conditions. nih.gov This method provides a rapid and environmentally benign route to novel indole-based pyrazolone analogues. nih.gov Similarly, the synthesis of various pyrazole derivatives has been achieved through microwave-assisted Knoevenagel condensation in an acidic medium, demonstrating the versatility of this technique. researchgate.net

Research has shown that microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.govdergipark.org.tr For instance, the synthesis of 4-arylidenepyrazolone derivatives was achieved in good to excellent yields (51–98%) under microwave irradiation and solvent-free conditions in just 10 minutes. mdpi.comresearchgate.net This efficiency is a significant improvement over classical two-step methods. mdpi.com A comparative study on the synthesis of fluorine-containing pyrazolone derivatives highlighted that microwave-assisted methods are more convenient, require shorter completion times, and produce higher yields compared to conventional refluxing in acetic acid. scispace.comrkmmanr.org

The following table summarizes the advantages of microwave-assisted Knoevenagel condensation in the synthesis of pyrazolone derivatives based on various studies:

ReactantsCatalyst/SolventMethodReaction TimeYield (%)Reference
3-Formylchromone and 3-(Trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-oneAcetic AcidMicrowave5-10 minHigher than conventional scispace.com
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 3-(Trifluoromethyl)-1-(perfluorophenyl)-1H-pyrazol-5(4H)-oneAcetic AcidMicrowaveNot SpecifiedGood rkmmanr.org
Ethyl acetoacetate, 3-nitrophenylhydrazine, and 3-methoxy-4-ethoxybenzaldehydeSolvent-freeMicrowave (420 W)10 minGood to excellent (51-98%) mdpi.com
2,5-Disubstituted indole-3-carboxaldehydes and 3-Methyl-1H-pyrazol-5(4H)-oneNH4OAc / Solvent-freeMicrowaveNot SpecifiedNot Specified nih.gov
Thiophene-2-carbaldehyde and substituted pyrazoloneAcetic AcidMicrowaveShorter than conventionalHigher than conventional researchgate.net

Aldol-Michael Addition Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the efficient construction of complex molecules from simple starting materials in a single operation. The Aldol-Michael addition cascade has been effectively employed in the synthesis of diverse pyrazolone-containing scaffolds. mdpi.com

This approach often involves a one-pot, multi-component reaction, which aligns with the principles of green chemistry by minimizing purification steps and solvent usage. mdpi.comnih.gov For example, pyrazole-dimedone derivatives have been synthesized via a one-pot Knoevenagel condensation-Michael addition of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, dimedone, and various aldehydes. nih.gov This reaction, mediated by aqueous diethylamine (B46881) (NHEt2), proceeds in good yields. nih.gov

Similarly, a cascade Aldol-Michael addition of N,N-diethyl thiobarbituric acid, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and an aldehyde, mediated by aqueous NHEt2, has been used to produce pyrazole-thiobarbituric acid derivatives in high yields (63%–88%). mdpi.comresearchgate.net This method is notable for its efficiency and tolerance of a variety of substrates. mdpi.com A similar protocol using N,N-dimethyl barbituric acid also afforded the desired products in excellent yields. tjpr.org

The proposed mechanism for these cascade reactions typically involves an initial Aldol condensation or Knoevenagel condensation between the aldehyde and one of the active methylene compounds to form an unsaturated intermediate. mdpi.comnih.gov This intermediate then acts as a Michael acceptor for the other active methylene component, leading to the final product. mdpi.comnih.gov

The following table provides examples of Aldol-Michael addition cascade reactions for the synthesis of pyrazolone derivatives:

ReactantsCatalyst/SolventProduct TypeYield (%)Reference
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, Dimedone, Aldehydesaq. NHEt2Pyrazole-dimedone derivatives40-78 nih.gov
N,N-Diethyl thiobarbituric acid, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, Aldehydesaq. NHEt2Pyrazole-thiobarbituric acid derivatives63-88 mdpi.com
N,N-Dimethyl barbituric acid, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, Aldehydesaq. NHEt2Pyrazol-barbituric acid derivativesup to 96 tjpr.org

Advanced Synthetic Techniques

The quest for more efficient and sustainable chemical processes has led to the adoption of several advanced synthetic techniques in the preparation of this compound derivatives. These methods often lead to higher yields, shorter reaction times, and more environmentally friendly procedures.

Microwave Irradiation in Synthesis

Microwave irradiation has become a widely used non-conventional energy source in organic synthesis. scispace.comchesci.com Its primary advantage lies in the rapid and uniform heating of the reaction mixture, which can significantly accelerate reaction rates. asianpubs.org In the context of pyrazolone synthesis, microwave-assisted methods have been successfully applied to various reaction types, including Knoevenagel condensations and the formation of heterocyclic systems. scispace.comnih.gov

For instance, the synthesis of 3-amino-1-isonicotinoyl-1H-pyrazol-5(4H)-one from isonicotinohydrazide and ethyl-2-cyanoacetate was achieved in 7 minutes under microwave irradiation, a significant time reduction compared to conventional heating. chesci.com Subsequent reactions to form pyrimidine (B1678525) and isoxazole (B147169) derivatives also benefited from microwave assistance, with reaction times of 5-8 minutes. chesci.com Another study reported the synthesis of 1,3,4-oxadiazoles containing pyrazolones in 5-12 minutes with quantitative yields under microwave irradiation, highlighting its efficiency over classical heating. asianpubs.org

A comparative study on the synthesis of fluorinated pyrazolone derivatives demonstrated that microwave irradiation, along with ultrasonication, provides higher yields in shorter times compared to conventional methods. scispace.comrkmmanr.org This efficiency makes microwave-assisted synthesis a superior alternative for the production of these compounds. scispace.com

Ultrasonication in Synthesis

Ultrasonication, the application of ultrasound to chemical reactions, is another green chemistry technique that has found application in the synthesis of pyrazolone derivatives. scispace.comacs.org Sonochemistry can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. scispace.com

The synthesis of various fluorine-containing 4-((3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-ones and related compounds has been successfully carried out using ultrasonication. scispace.comrkmmanr.org These reactions are often cleaner and require shorter completion times compared to conventional heating. scispace.com For example, the reaction of 3-formylchromone with 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one under ultrasonication was completed in 5-10 minutes. scispace.com

Furthermore, a catalyst-free, one-pot synthesis of aryl-bis-[1H-pyrazol-5-ol-4-yl]methanes has been developed using ultrasound assistance in an aqueous medium, resulting in excellent yields and high purity. researchgate.net This method underscores the potential of ultrasonication to promote reactions even without a catalyst. researchgate.net

Visible Light-Promoted Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis. acs.orgnih.gov This technique utilizes visible light to initiate chemical transformations via single-electron transfer pathways, often under mild, catalyst-free conditions. acs.orgnih.gov

A notable application is the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) from substituted aromatic aldehydes and 3-methyl-1-phenyl-2-pyrazoline-5-one. acs.orgnih.gov This reaction proceeds in excellent yield under visible light irradiation (blue LEDs) without the need for a catalyst. acs.orgnih.gov The proposed mechanism involves the photoinduced excitation of the pyrazolone, which then undergoes radical formation and subsequent condensation. acs.orgnih.gov This method is cost-effective, environmentally benign, and shows high functional group tolerance. acs.orgnih.gov

The reaction conditions were optimized, with blue LEDs (24 W) providing the best results in terms of yield and energy consumption. nih.gov This highlights the potential of visible light as a renewable energy source for the synthesis of complex organic molecules. acs.org

Solvent-Free and Catalyst-Free Conditions

Developing synthetic protocols that eliminate the use of hazardous solvents and catalysts is a primary goal of green chemistry. Several studies have reported the successful synthesis of this compound derivatives under solvent-free and/or catalyst-free conditions. rsc.orgtandfonline.com

An efficient one-pot, three-component synthesis of this compound-based heterocyclic ketene (B1206846) aminals was achieved by simply refluxing a mixture of heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane under solvent-free and catalyst-free conditions. rsc.org This method is highly efficient, environmentally benign, and provides excellent yields. rsc.org

Similarly, 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have been synthesized without any catalyst or solvent by heating a mixture of 3-methyl-1-phenyl-5-pyrazolone and an aldehyde. tandfonline.com This reaction can also be carried out using microwave irradiation. tandfonline.com Another green protocol for the synthesis of fused 4H-pyran derivatives involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine under thermal, neat conditions, avoiding the need for catalysts and solvents. nih.gov

The following table summarizes various advanced synthetic techniques for this compound derivatives:

TechniqueReaction TypeConditionsAdvantagesReference
Microwave IrradiationKnoevenagel CondensationSolvent-free, various catalystsRapid, high yields, clean reactions scispace.comnih.govmdpi.com
UltrasonicationKnoevenagel CondensationAcetic acid or aqueous mediumShort reaction times, good yields, clean reactions scispace.comrkmmanr.orgresearchgate.net
Visible Light Photoredox CatalysisCondensationCatalyst-free, blue LEDsSustainable, cost-effective, high functional group tolerance acs.orgnih.gov
Solvent-Free/Catalyst-FreeMulti-component reactionThermal heating or refluxEnvironmentally benign, high yields, simple work-up rsc.orgtandfonline.comnih.gov

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyrazolone derivatives to minimize environmental impact and enhance efficiency. These methods focus on reducing the use of hazardous solvents and reagents, lowering energy consumption, and simplifying reaction procedures.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for the rapid and efficient synthesis of pyrazolones. scielo.brresearchgate.net This technique often leads to significantly shorter reaction times, improved yields, and easier work-up procedures compared to conventional heating methods. scielo.brasianpubs.org A notable advantage is the ability to perform these reactions under solvent-free conditions, further enhancing their green credentials. scielo.brresearchgate.net For instance, the condensation of β-keto esters with hydrazine derivatives can be achieved with high regioselectivity in a one-pot synthesis under microwave irradiation. scielo.br This method has been successfully used to synthesize a variety of pyrazolone derivatives, including 3-methyl-1-substituted-1H-pyrazol-5(4H)-ones and 1,3,4-oxadiazole (B1194373) substituted pyrazolones. asianpubs.orgdergipark.org.tr

Ultrasound-Assisted Synthesis:

Ultrasound irradiation is another energy-efficient and environmentally friendly method for synthesizing pyrazolone derivatives. rsc.orgbenthamdirect.com Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, leading to the formation of highly reactive species. rsc.org This technique has been employed for the synthesis of various pyrazolone-based compounds, including thiourea-linked pyrazole derivatives and pyrazolone derivatives from the coupling of diazonium salts with active methylene compounds. rsc.orgresearchgate.net The combination of ultrasound with ionic liquids has also been shown to be an effective strategy for the synthesis of pyrazolone derivatives under mild conditions. nih.gov

Ionic Liquids in Synthesis:

Ionic liquids (ILs) are considered green solvents due to their low volatility, thermal stability, and recyclability. ias.ac.inbohrium.com They can act as both solvents and catalysts in the synthesis of pyrazolones. nih.govias.ac.in For example, transition metal-based ionic liquids have been used as efficient homogeneous catalysts for the one-pot synthesis of pyrazoles from hydrazines and 1,3-diketones at room temperature. ias.ac.in The use of ionic liquids in combination with other green techniques, such as microwave or ultrasound irradiation, can further enhance the efficiency and sustainability of pyrazolone synthesis. nih.govtandfonline.com

Catalyst-Free Synthesis in Water:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Catalyst-free synthesis of pyrazolone derivatives in water, particularly magnetized distilled water (MDW), has been reported as an eco-friendly and cost-effective method. scielo.org.za This approach has been successfully applied to the synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) with high to excellent yields. scielo.org.za Visible light has also been utilized as a green and sustainable energy source for the catalyst-free, one-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). acs.org

Table 1: Comparison of Green Synthesis Methods for Pyrazolone Derivatives

Method Key Features Example of Synthesized Derivative Reference
Microwave-Assisted Rapid, solvent-free, high yields 3-methyl-5-pyrazolone researchgate.netjchr.org
Ultrasound-Assisted Energy-efficient, mild conditions Thiourea-linked pyrazolone derivatives rsc.orgscilit.com
Ionic Liquids Recyclable catalyst/solvent, room temperature reactions Pyrano[2,3-c]pyrazole derivatives ias.ac.inbohrium.com
Catalyst-Free in Water Eco-friendly, cost-effective, simple workup Chromeno[2,3-c]pyrazoles scielo.org.za
Visible Light-Promoted Catalyst-free, sustainable energy source 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) acs.org

Derivatization Strategies at Specific Positions

The functionalization of the this compound core at its various positions (N-1, C-3, and C-4) is a key strategy for creating a diverse library of derivatives with tailored properties.

The nitrogen atoms of the pyrazolone ring are nucleophilic and can be readily substituted. N-substitution is a common strategy to introduce various functional groups, which can significantly influence the biological activity of the resulting compounds. rjpbcs.com For instance, the reaction of 3-methyl-1H-pyrazol-5(4H)-one with 1,2-dibromoethane (B42909) in the presence of a base leads to the formation of 1-(2-bromoethyl)-3-methyl-1H-pyrazol-5(4H)-one, which can be further reacted with amines to generate a variety of N-substituted derivatives. researchgate.net Arylsulfonyl chlorides also react with 3-methyl-1H-pyrazol-5(4H)-one to yield both mono- and di-substituted arylsulfonyl derivatives. researchgate.net

The C-3 position of the pyrazolone ring can be functionalized, although it is generally less reactive than the C-4 position. Modifications at this position can be achieved through various synthetic routes, often starting from precursors where the desired substituent is already in place before the cyclization to form the pyrazolone ring. The nature of the substituent at the C-3 position, such as an ethyl group, can influence the chemical reactivity and biological activity of the molecule.

The C-4 position of the this compound ring is an active methylene group, making it a prime site for electrophilic substitution reactions. rjpbcs.com This position readily undergoes condensation reactions with aldehydes and ketones, as well as coupling reactions with diazonium salts. rjpbcs.com

Condensation with Aldehydes: The reaction of 1H-pyrazol-5(4H)-ones with various aldehydes in the presence of a basic catalyst like piperidine yields 4-arylidene-3-methyl-1H-pyrazol-5(4H)-one derivatives. rjpbcs.com This Knoevenagel condensation is a widely used method for introducing a wide range of substituents at the C-4 position. rkmmanr.org

Reaction with Diazonium Salts: The coupling of 1H-pyrazol-5(4H)-ones with diazonium salts of anilines in a basic medium produces 4-(aryldiazenyl)-1H-pyrazol-5(4H)-ones. rjpbcs.com

Michael Addition: The C-4 position can also participate in Michael addition reactions, for example, in the synthesis of pyrano[2,3-c]pyrazoles. bohrium.com

Molecular hybridization, which involves combining the pyrazolone scaffold with other pharmacologically active moieties, is a powerful strategy in drug discovery to develop compounds with enhanced or dual activities. researchgate.netcapes.gov.br

Pyrazole-Chalcone Hybrids:

Chalcones, characterized by an α,β-unsaturated ketone system, are known for their diverse biological activities. Hybrid molecules incorporating both pyrazole and chalcone (B49325) motifs have been synthesized and investigated. tandfonline.comrsc.org These hybrids are typically synthesized through Claisen-Schmidt condensation of a pyrazole derivative containing an acetyl group with an appropriate aldehyde. rsc.orgacs.org

Pyrazole-Coumarin Hybrids:

Coumarins are another class of heterocyclic compounds with a wide range of pharmacological properties. The hybridization of pyrazolone with coumarin (B35378) has led to the development of novel compounds with potential applications. bohrium.comnih.gov These hybrids can be synthesized by reacting a pyrazole derivative with a coumarin moiety, for example, through condensation reactions. royalsocietypublishing.orgresearchgate.net

Other Hybrid Molecules:

The pyrazolone scaffold has been hybridized with various other heterocyclic systems, including:

Thiazolidine-2,4-dione: Pyrazole-thiazolidinedione hybrids have been synthesized and evaluated for their biological potential. bohrium.com

1,3-Dithiolane: One-pot, solvent-free synthesis has been used to create pyrazolone-1,3-dithiolan hybrids. tandfonline.com

Thiazole (B1198619) and Pyrazoline: Hybrid scaffolds combining thiazole and pyrazoline heterocycles have been explored. ekb.eg

Tetrazole: Pyrazole-tetrazole hybrids have been synthesized and investigated for their diverse properties. mdpi.com

Table 2: Examples of Pyrazolone-Based Hybrid Molecules

Hybrid Class Synthetic Strategy Example of Hybrid Reference
Pyrazole-Chalcone Claisen-Schmidt condensation 3-(1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one tandfonline.com
Pyrazole-Coumarin Condensation reactions Coumarin-pyrazole-thiazolidine-2,4-dione hybrids bohrium.com
Pyrazole-1,3-Dithiolane One-pot multicomponent reaction Pyrazolone-1,3-dithiolan derivatives tandfonline.com
Pyrazole-Tetrazole 1,3-dipolar cycloaddition 5-(1-aryl-1H-pyrazol-3-yl)-1H-tetrazole mdpi.com

Iii. Spectroscopic and Structural Elucidation Research of 1h Pyrazol 5 4h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for studying the tautomeric equilibria of pyrazolone (B3327878) compounds in different phases. nih.govresearchgate.net

Variable-temperature (VT) NMR studies are particularly insightful for analyzing the dynamic equilibrium between pyrazolone tautomers. jst-ud.vn By altering the temperature, the rate of proton exchange between the different tautomeric forms can be slowed on the NMR timescale. At low temperatures, it is possible to observe separate signals for each coexisting tautomer, allowing for the determination of their equilibrium constants by integrating the corresponding signals. fu-berlin.de This technique provides direct evidence of the presence of multiple species in solution and helps to understand the thermodynamic parameters governing the equilibrium. researchgate.net For instance, studies on related pyrazoles have shown that as the temperature is lowered, the N-H proton exchange rate decreases significantly, enabling the distinct observation of individual tautomeric forms. fu-berlin.de

¹H-NMR spectroscopy provides essential information for the structural confirmation of pyrazolone derivatives. The chemical shifts of the protons on the pyrazole (B372694) ring are characteristic of the specific tautomeric form present. In cases of rapid tautomerism, the proton of the NH group may not be observed as a distinct signal due to the fast exchange between the two nitrogen atoms. researchgate.net For example, the ¹H-NMR spectrum of pyrazole itself shows a triplet peak around 6.3 ppm (for the H-4 proton) and a doublet peak around 7.6 ppm (for the H-3 and H-5 protons). researchgate.net In substituted pyrazolones, the signals for the ring protons and any substituents provide definitive structural evidence. researchgate.netmdpi.com

Interactive Table: Representative ¹H-NMR Spectral Data for Pyrazole Derivatives

CompoundSolventChemical Shifts (δ, ppm) and MultiplicitySource
1-Phenyl-1H-pyrazol-3-ol C₆D₆12.69 (br s, 1H, OH), 7.33 (m, 2H, Ph H-2,6), 7.06 (m, 2H, Ph H-3,5), 6.97 (d, 1H, pyrazole H-5), 6.86 (m, 1H, Ph H-4), 5.76 (d, 1H, pyrazole H-4) nih.gov
5-Benzyl-3-phenyl-1H-pyrazole CDCl₃7.68-7.66 (d, 2H), 7.40-7.27 (m, 8H), 6.36 (s, 1H), 4.04 (s, 2H) rsc.org
3,5-dimethyl-1-phenyl-1H-pyrazole CDCl₃7.46-7.33 (m, 4H), 7.29 -7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) rsc.org
1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one CDCl₃8.00–7.98 (m, 2H), 7.65–7.64 (m, 2H), 7.60–7.57 (m, 1H), 7.54–7.53 (m, 2H), 7.48–7.44 (m, 2H), 7.17 (t, 1H), 6.28–6.26 (m, 2H), 4.39 (d, 2H) mdpi.com

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring, particularly C-3 and C-5, are highly sensitive to the tautomeric state (keto vs. enol form). nih.gov For example, in the ¹³C-NMR spectrum of 1-phenyl-1H-pyrazol-3-ol, the signal for the C-3 carbon (bearing the hydroxyl group) appears at approximately 165.1 ppm in C₆D₆, while the C-4 and C-5 carbons appear at 94.6 ppm and 129.3 ppm, respectively. nih.gov These distinct values allow for unambiguous structural assignment when compared with data from "fixed" derivatives where tautomerism is not possible. nih.gov

Interactive Table: Representative ¹³C-NMR Spectral Data for Pyrazole Derivatives

CompoundSolventChemical Shifts (δ, ppm)Source
1-Phenyl-1H-pyrazol-3-ol C₆D₆165.1 (C-3), 139.9 (Ph C-1), 129.7 (Ph C-3,5), 129.3 (C-5), 125.8 (Ph C-4), 118.8 (Ph C-2,6), 94.6 (C-4) nih.gov
5-Benzyl-3-phenyl-1H-pyrazole CDCl₃139.1, 132.1, 128.6, 128.5, 128.4, 126.3, 125.4, 101.5, 33.1 rsc.org
3,5-dimethyl-1-phenyl-1H-pyrazole CDCl₃148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 rsc.org
1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one CDCl₃194.7 (C=O), 140.3, 135.9, 133.7, 129.1, 128.7, 128.2, 106.6, 71.3, 42.2 mdpi.com

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of pyrazolone compounds, further confirming their structure. researchgate.net The molecular formula of 1H-Pyrazol-5(4H)-one is C₃H₄N₂O, with a monoisotopic mass of 84.032 g/mol . epa.gov In electron ionization mass spectrometry (EI-MS), the molecule is fragmented, and the resulting mass-to-charge (m/z) ratios of the fragments provide a structural fingerprint. For related pyranopyrazole structures, fragmentation is often initiated by the elimination of a carbon monoxide (CO) molecule, followed by rearrangement and loss of other small molecules. asianpubs.org

Interactive Table: Mass Spectrometry Data for Pyrazole Derivatives

CompoundIonization MethodKey Fragments (m/z)DescriptionSource
3,5-dimethyl-1-phenyl-1H-pyrazole ESI173 [M+H]⁺Molecular ion peak rsc.org
3,5-diethyl-1-phenyl-1H-pyrazole ESI201 [M+H]⁺Molecular ion peak rsc.org
1-Phenyl-3-methyl-5-aminopyrazole EI173Molecular ion peak nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule, which is crucial for distinguishing between pyrazolone tautomers. researchgate.net The presence of a strong absorption band corresponding to a carbonyl (C=O) stretch, typically in the range of 1660-1700 cm⁻¹, is indicative of the pyrazolone (keto) form. mdpi.comresearchgate.net Conversely, the presence of a broad O-H stretching band would suggest the pyrazolol (enol) tautomer. The N-H stretching vibrations are also characteristic and are generally observed in the region of 3300–3500 cm⁻¹. uclouvain.be

Interactive Table: Characteristic IR Absorption Bands for Pyrazole Derivatives

Functional GroupWavenumber (ν, cm⁻¹)Compound ContextSource
N-H Stretch 3400 - 3324Pyrazole and hydrazonoic groups uclouvain.be
C=O Stretch 1663Carbonyl group in a propan-1-one derivative mdpi.com
C=N, C=C Stretch 1615 - 1570Aromatic and pyrazole ring vibrations mdpi.com
N-H Stretch 3447, 3346, 3313, 3208Amino group on a pyrazole ring rsc.org
C≡N Stretch 2206Carbonitrile group on a pyrazole ring rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a compound in the solid state. nih.gov This technique is essential for unambiguously determining which tautomer exists in the crystal lattice and for characterizing intermolecular interactions such as hydrogen bonding. nih.gov Studies on pyrazole derivatives have revealed that the solid-state structure can favor a specific tautomer, which may differ from the dominant form in solution. nih.gov For example, the X-ray analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one showed that it crystallizes as the 1-phenyl-1H-pyrazol-3-ol tautomer, forming dimers through hydrogen bonds. nih.gov The crystal packing of pyrazoles is often dictated by N-H···N hydrogen bonds, which can lead to the formation of various supramolecular motifs, including catemers (chains) or trimers. mdpi.com

Interactive Table: Crystallographic Data for Pyrazole Derivatives

CompoundCrystal SystemSpace GroupKey FeatureSource
A pyrazole-pyrazoline hybrid (4) TriclinicP1Unit cell forms a non-centrosymmetric space group. nih.gov
A pyrazole-pyrazoline hybrid (5a) MonoclinicP2₁/n- nih.gov
4-Bromo-3-phenylpyrazole TriclinicP1̅Z=6 fu-berlin.de
(5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate MonoclinicP2₁/cIntermolecular O—H···O and O—H···N hydrogen bonds connect components into chains. nih.gov

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound, serving as a crucial checkpoint for purity and structural confirmation, particularly after synthesis. researchgate.net This method precisely measures the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the compound's identity and high degree of purity. nih.gov

In the study of this compound and its derivatives, elemental analysis is routinely used to verify the successful synthesis and incorporation of various substituents onto the pyrazolone core. researchgate.netnih.gov For instance, research on novel pyrazole derivatives consistently reports elemental analysis data to substantiate their characterized structures. nih.govmdpi.com The congruence of found and calculated values for C, H, and N percentages confirms that the target molecular structure has been achieved. rsc.org

The following table presents elemental analysis data for several representative derivatives of this compound, illustrating the application of this technique in their characterization.

Compound NameMolecular FormulaAnalysisC (%)H (%)N (%)O (%)Reference
1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-oneC₁₅H₁₄N₄OCalculated67.655.3021.04- mdpi.com
Derivative IaC₁₉H₁₈N₄O₂Calculated68.255.4316.769.57 nih.gov
Derivative IbC₁₇H₁₃N₃O₂Calculated70.094.5014.4210.98 nih.gov
Derivative IcC₁₈H₁₅N₃O₄Calculated64.094.4812.4618.97 nih.gov
4-iodo-1-tolyl-3-trifluoromethylpyrazoleC₁₁H₈F₃IN₂Calculated37.522.297.96- rsc.org
Found37.622.317.77- rsc.org

Chromatographic Techniques for Purification and Analysis

Chromatography is an indispensable set of laboratory techniques used for the separation, identification, and purification of components within a mixture. nih.govsemanticscholar.org For this compound and its derivatives, various chromatographic methods are employed to monitor reaction progress, isolate pure products, and perform quantitative analysis. rsc.orgnih.gov The primary techniques utilized include Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). ijcpa.innih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive method frequently used to monitor the progress of chemical reactions involving pyrazolone synthesis. rsc.orgnih.gov It allows for the qualitative assessment of a reaction mixture, helping to determine when the starting materials have been consumed and the product has formed. rsc.org TLC is also used to identify appropriate solvent systems for larger-scale purification via column chromatography. researchgate.net In the analysis of pyrazolone derivatives, silica gel is commonly used as the stationary phase, with various solvent mixtures serving as the mobile phase to achieve separation. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of pyrazolone compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. ijcpa.in This method has been successfully applied to the separation and analysis of derivatives such as 1-phenyl-3-methyl-5-pyrazolone (PMP). sioc-journal.cnnih.gov The separation is typically monitored using a UV detector, as the pyrazolone ring system absorbs ultraviolet light. sioc-journal.cnresearchgate.net HPLC offers high resolution and sensitivity, making it suitable for both purity assessment and the quantitative determination of pyrazolone derivatives in various samples. ijcpa.in

The following table summarizes the common chromatographic techniques applied to the analysis and purification of this compound and its derivatives.

TechniqueStationary PhaseCommon Mobile Phase(s) / ConditionsPurposeReference(s)
Thin-Layer Chromatography (TLC) Silica GelPetroleum ether - benzene (1:3); Cyclohexane - ethyl acetate (50:3)Reaction monitoring, Purity checks, Solvent system selection rsc.orgnih.govnih.govresearchgate.net
Column Chromatography Silica GelGradient elution with various organic solventsPurification of crude products rsc.org
High-Performance Liquid Chromatography (HPLC) C18 (Reversed-Phase)Isocratic or gradient elution with mixtures of water, methanol, and/or acetonitrile, often with modifiers like trifluoroacetic acid.Separation, Quantification, Purity analysis ijcpa.insioc-journal.cnnih.gov

Iv. Theoretical and Computational Studies of 1h Pyrazol 5 4h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental electronic properties and stability of pyrazolone (B3327878) structures.

The 1H-Pyrazol-5(4H)-one core is known to exist in different tautomeric forms, including the CH, OH, and NH forms. ijpcbs.com The relative stability of these tautomers is crucial as it can influence the molecule's chemical reactivity and biological activity.

DFT calculations have been employed to investigate the tautomeric equilibrium of pyrazolone derivatives. Studies have shown that the CH form is generally the most stable tautomer in both the gas phase and in solution. ijpcbs.com For instance, calculations at the B3LYP/6-31G* level of theory indicated that the CH form of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is more stable than the OH and NH forms by 10.35 kcal/mol and 7.84 kcal/mol, respectively, in the gas phase. ijpcbs.com This stability preference for the CH form persists even in polar solvents like ethanol (B145695) and water. ijpcbs.com

DFT is also used to analyze the electronic structure, providing information on molecular geometry, bond lengths, bond angles, and atomic charges. derpharmachemica.com These calculations help in understanding the distribution of electrons within the molecule and identifying reactive sites. asrjetsjournal.org For example, the optimized molecular geometry and harmonic vibrational frequencies of pyrazole (B372694) derivatives have been investigated using the B3LYP method with the 6-311++G(d,p) basis set. derpharmachemica.com Furthermore, DFT has been used to study the keto-enol tautomerization of substituted pyrazolone derivatives, revealing that the equilibrium can favor either the keto or enol form depending on the substituents and the medium (solid-state vs. solution). nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated using DFT, are critical in predicting the chemical reactivity of the molecule. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. derpharmachemica.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein.

Numerous studies have utilized molecular docking to investigate the potential of pyrazolone derivatives as inhibitors of various enzymes. For instance, docking studies have been performed on pyrazolone derivatives against targets like the Zika Virus NS5 methyltransferase, where they were predicted to bind to and block the enzyme's activity. scirp.org In another study, derivatives of this compound were docked into the active site of VEGFR-2, a key target in cancer therapy, to elucidate the binding mechanism and identify crucial interactions for inhibitory activity. nih.gov

The results of docking studies are often expressed as a docking score, which estimates the binding affinity between the ligand and the target. For example, in a study of pyrazole derivatives as epidermal growth factor receptor (EGFR) inhibitors, compounds with better MolDock scores than the reference drug Erlotinib were identified as promising leads. researchgate.net These studies help in rationalizing the observed biological activities and in designing new compounds with improved potency and selectivity. asianpubs.orgbohrium.com

Compound/DerivativeTarget ProteinKey Findings/InteractionsReference
Pyrazolone-Thiobarbituric Acid DerivativesC. albicans and S. aureus proteinsSulfur atom, OH functionality, and electron-withdrawing groups are important for receptor interaction. bohrium.com
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-onesVEGFR-2Compounds 3a and 3i showed excellent VEGFR-2 inhibition. nih.gov
1H-Pyrazole DerivativesEGFRCompounds 5, 7, 15, and 25 had better MolDock scores than Erlotinib. researchgate.net
Pyrazolone DerivativesZika Virus NS5 MethyltransferaseCompounds predicted to bind and block enzyme activity. scirp.org

In Silico ADME Prediction and Pharmacokinetic Modeling

Before a compound can be considered a potential drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction and pharmacokinetic modeling are computational methods used to estimate these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics and reduce the likelihood of late-stage failures.

For this compound derivatives, various in silico tools are used to predict ADME properties. These tools calculate parameters such as octanol-water partition coefficient (logP), aqueous solubility (logS), human intestinal absorption, and potential to cross the blood-brain barrier. mdpi.cominnovareacademics.in For example, studies on pyrazolone derivatives have used computational tools to evaluate their pharmacokinetic and toxicological properties, with many compounds showing good predicted human intestinal absorption and compliance with Lipinski's "rule of five," which indicates good oral bioavailability. scirp.org

Pharmacokinetic modeling helps in understanding how a drug is processed by the body over time. For pyrazolone derivatives, these models can predict their metabolic fate and potential for toxicity. ipinnovative.comresearchgate.net The prediction of likely metabolic reactions and potential toxicity issues, such as Ames toxicity or hepatotoxicity, is a critical part of the in silico evaluation. researchgate.netmdpi.com

Compound ClassADME Prediction Tool/MethodKey Predicted PropertiesReference
Pyrazolone-based hydrazone derivativesMolinspiration, Osiris property explorerOral bioavailability, drug-likeness, toxicity potential, solubility. ipinnovative.com
Pyrazole-based Oseltamivir analoguesQikprop (Maestro 10.2)QPlogPo/w, QPlogS, QPlogKhsa, QPlogBB, #metab, CNS activity. mdpi.com
Pyrazolone derivativesComputational toolsGood human intestinal absorption, fulfilled Lipinski's “rule of five”. scirp.org
1H-Pyrazole analogsPharmacokinetics profilingCompliance with drug-likeness filter rules, promising ADMET features. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. For this compound derivatives, SAR studies aim to identify which parts of the molecule are essential for its activity and how modifications to its structure affect its potency and selectivity.

SAR studies on pyrazolone derivatives have provided valuable insights for the development of new therapeutic agents. For example, in the development of anti-inflammatory agents, SAR studies have revealed that the nature and position of substituents on the pyrazolone ring can significantly influence the anti-inflammatory and analgesic activities. jst.go.jp Similarly, for pyrazolone derivatives with antitrypanosomal activity, SAR studies have shown how modifications to different parts of the molecule impact its effectiveness against Trypanosoma cruzi. frontiersin.org

These studies often involve synthesizing a series of related compounds and evaluating their biological activity. The data obtained is then analyzed to establish relationships between structural features and activity, which can be qualitative or quantitative (QSAR). jst.go.jp

Conformational Analysis and Stereochemistry

The three-dimensional structure of a molecule, including its conformation and stereochemistry, can have a profound impact on its biological activity. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

For this compound derivatives, the relative orientation of the substituent groups can affect how the molecule interacts with its biological target. Crystallographic studies have provided detailed information about the conformation of these molecules in the solid state. For example, the crystal structure of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one revealed that the chlorophenyl and phenyl rings are twisted with respect to the central pyrazolone ring, with dihedral angles of 18.23 (8)° and 8.35 (8)°, respectively. researchgate.net

Stereochemistry is also a critical consideration, especially when chiral centers are present in the molecule. The different stereoisomers of a chiral drug can have vastly different pharmacological activities. Recent research has focused on the stereoselective synthesis of chiral pyrazolone derivatives, highlighting the importance of controlling the stereochemistry to obtain biologically active compounds. acs.org For example, isothiourea-catalyzed multicomponent cascade reactions have been developed for the stereoselective synthesis of pyrazolone-derived β-amino acid esters and β-lactams. acs.org

V. Biological Activity and Pharmacological Research of 1h Pyrazol 5 4h One Derivatives

Antimicrobial Activity Research

Derivatives of 1H-Pyrazol-5(4H)-one have been a significant focus of antimicrobial research, demonstrating efficacy against a variety of pathogenic bacteria and fungi. The adaptability of the pyrazole (B372694) ring allows for structural modifications that can target specific microbial pathways and overcome resistance mechanisms.

Numerous studies have highlighted the potential of this compound derivatives as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. Research has shown that specific substitutions on the pyrazole ring are crucial for potent antibacterial action.

For instance, a series of 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives demonstrated significant activity against Methicillin-susceptible (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. bohrium.com In another study, compound 2c, also a 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivative, was particularly effective against the Gram-positive bacteria S. aureus and Bacillus subtilis, with a notable MIC value of 0.039 µg·mL⁻¹. researchgate.net The mechanism for some of these compounds is believed to involve the inhibition of dihydrofolate reductase (DHFR) in Staphylococcus aureus. bohrium.comresearchgate.net

Hybrid molecules have also shown promise. Pyrazole-clubbed thiazole (B1198619) and pyrimidine (B1678525) compounds have been synthesized, with a dipyrazolylbenzene derivative showing the highest activity against MRSA and a 2,6-dipyrazolylpyridine derivative being most potent against Pseudomonas aeruginosa. nih.gov Furthermore, certain 4,5-dihydropyrazole derivatives act as DNA gyrase inhibitors. rsc.org One such derivative, compound 4t, exhibited potent and broad-spectrum activity against B. subtilis, S. aureus, P. aeruginosa, and Escherichia coli with MIC values as low as 0.39 μg mL⁻¹. rsc.org Research has also indicated that pyrazole derivatives tend to have a stronger antibacterial effect against Gram-positive bacteria compared to Gram-negative bacteria. jpionline.org

Antibacterial Activity of Selected this compound Derivatives
Derivative Class/CompoundBacterial Strain(s)Reported Efficacy (MIC)Reference
1,4-disubstituted 3-methylpyrazol-5(4H)-ones (e.g., 4a)MSSA, MRSA4 - 16 µg/mL bohrium.com
1,4-disubstituted 3-methylpyrazol-5(4H)-one (Compound 2c)S. aureus, B. subtilis0.039 µg·mL⁻¹ researchgate.net
4,5-dihydropyrazole derivative (Compound 4t)B. subtilis, S. aureus, P. aeruginosa, E. coli3.125, 0.39, 0.39, 0.39 µg mL⁻¹ respectively rsc.org
Haloaminopyrazole derivativesB. subtilis0.007 - 0.062 µg/mL nih.gov
2,6-dipyrazolylpyridine derivative (Compound 8)P. aeruginosaPotent Activity Reported nih.gov

In addition to their antibacterial properties, this compound derivatives have demonstrated significant antifungal capabilities against various pathogenic fungi. The structural versatility of the pyrazole core has been leveraged to design compounds with potent fungicidal action.

A study on 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol derivatives found several compounds to be highly effective against Aspergillus niger, with MIC values ranging from 16 to 32 µg/mL. bohrium.com This was notably more potent than the standard antifungal drug fluconazole, which had a MIC of 128 µg/mL against the same strain. bohrium.com The proposed mechanism for these compounds involves the inhibition of N-myristoyl transferase (NMT) in Candida albicans. bohrium.comresearchgate.net

Other research has focused on different structural modifications. For example, a series of N-(1H-Pyrazol-5-yl)nicotinamide derivatives were synthesized and evaluated, with one compound (B4) showing strong activity against Sclerotinia sclerotiorum and Valsa mali, with EC₅₀ values of 10.35 mg/L and 17.01 mg/L, respectively. nih.govresearchgate.net In vivo experiments confirmed its effectiveness in suppressing rape sclerotinia rot. nih.govresearchgate.net Another synthesized compound, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide, was able to completely eliminate colonies of Candida albicans and Candida tropicalis at a concentration of 1000 ppm. researchgate.net

Antifungal Activity of Selected this compound Derivatives
Derivative Class/CompoundFungal Strain(s)Reported Efficacy (MIC/EC₅₀)Reference
1,4-disubstituted 3-methyl-1H-pyrazol-5-ols (e.g., 4a, 4h)Aspergillus niger16 - 32 µg/mL bohrium.com
N-(1H-Pyrazol-5-yl)nicotinamide (Compound B4)S. sclerotiorum, V. maliEC₅₀: 10.35 mg/L and 17.01 mg/L nih.govresearchgate.net
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamideCandida albicans, Candida tropicalis1000 ppm (MFC) researchgate.net
1,3,5-trisubstituted pyrazole derivativesCandida albicansPromising Activity Reported tsijournals.com

Anti-inflammatory Research

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, with several marketed drugs, such as celecoxib, containing this scaffold. Derivatives of this compound have been extensively investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.

The anti-inflammatory effects of many this compound derivatives are attributed to their ability to inhibit COX enzymes, which are key to the synthesis of prostaglandins. A significant area of research has been the development of derivatives that selectively inhibit COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.

Hybrid molecules combining pyrazole and pyridazine pharmacophores have been designed as selective COX-2 inhibitors. nih.gov In one such study, two series of pyrazole-pyridazine hybrids were synthesized, with trimethoxy derivatives 5f and 6f emerging as the most active candidates. rsc.org They demonstrated more potent COX-2 inhibitory action than the reference drug celecoxib, with IC₅₀ values of 1.50 µM and 1.15 µM, respectively. rsc.org Another study on pyrazole-hydrazone derivatives found compounds 4a and 4b to have superior COX-2 inhibitory activity (IC₅₀ = 0.67µM and 0.58µM, respectively) compared to celecoxib (IC₅₀ = 0.87µM). capes.gov.br The design of these molecules often involves incorporating bulky hydrophobic groups to increase affinity and selectivity for the COX-2 active site. nih.gov

COX-2 Inhibition by Selected this compound Derivatives
Derivative Class/CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Pyrazole-pyridazine hybrid (5f)1.50>100>66.67 rsc.org
Pyrazole-pyridazine hybrid (6f)1.15>100>86.95 rsc.org
Pyrazole-hydrazone (4a)0.675.648.41 capes.gov.br
Pyrazole-hydrazone (4b)0.586.1210.55 capes.gov.br
Celecoxib (Reference)0.877.708.85 capes.gov.br

Anticancer and Antitumor Activity Research

The development of pyrazole-based compounds as anticancer agents has gained significant traction, with derivatives showing cytotoxicity against a wide array of cancer cell lines. mdpi.com Research has focused on creating novel this compound derivatives that can interfere with cancer cell growth, proliferation, and survival through various mechanisms.

Synthesized pyrazolinyl-indole derivatives have demonstrated remarkable cytotoxic activity across nine different categories of cancer cell lines, including leukemia, colon, and breast cancer. nih.gov One compound, HD05, showed a 78.76% inhibition of leukemia cell growth. nih.gov Similarly, thiazolyl-pyrazoline derivatives have been investigated for their ability to inhibit EGFR kinase, a key target in cancer therapy. srrjournals.com One such compound displayed a potent EGFR TK inhibitory IC₅₀ of 0.06 µM and significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ of 0.07 µM. srrjournals.com Other studies have identified N-formyl pyrazoline and 4-aryylidene-3-methyl-1H-pyrazol-5(4H)-one derivatives with good anticancer activities against cell lines such as HeLa (human cervix carcinoma) and HepG2 (liver cancer). ijpsjournal.comrjpbcs.com

The antiproliferative effects of this compound derivatives are mediated by their interaction with various molecular targets essential for cancer cell survival and division. mdpi.com These mechanisms include the inhibition of protein kinases, disruption of the cell cytoskeleton, and interference with DNA repair processes.

One of the key mechanisms is the inhibition of tubulin polymerization. ijpsjournal.com A pyrimidinyl pyrazole derivative was shown to exert its antiproliferative effect against human lung cancer cell lines through this mechanism. ijpsjournal.com Other derivatives have been found to interact with the colchicine binding site on tubulin. nih.gov

Another major area of focus is the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). mdpi.com Certain pyrazolo[1,5-a]pyrimidine derivatives have shown significant inhibitory activity against CDK2. mdpi.com Additionally, some 5-alkylated selanyl-1H-pyrazole derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2, which contributes to their anticancer properties. mdpi.com

Furthermore, some pyrazole derivatives function by inhibiting Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. By blocking PARP, these compounds cause an accumulation of DNA damage, leading to apoptosis, particularly in cancer cells that already have compromised DNA repair pathways.

Antiproliferative Mechanisms of Selected this compound Derivatives
Derivative ClassCancer Cell Line(s)Mechanism/TargetReported Efficacy (IC₅₀)Reference
Pyrimidinyl pyrazole derivativeHuman Lung CancerTubulin polymerization inhibitionNot Specified ijpsjournal.com
Thiazolyl-pyrazoline derivativeMCF-7 (Breast)EGFR kinase inhibition0.07 µM srrjournals.com
Pyrazolo[1,5-a]pyrimidine derivative (Compound 36)Not SpecifiedCDK2 inhibition0.199 µM mdpi.com
5-alkylated selanyl-1H-pyrazole (Compound 54)HepG2 (Liver)Dual EGFR/VEGFR-2 inhibition13.85 µM mdpi.com
1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amineBreast, OvarianPARP inhibitionNot Specified

Apoptosis Induction

Derivatives of this compound have been identified as potent inducers of apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells. rsc.org Research into 1,3,5-trisubstituted-1H-pyrazole derivatives has shown their ability to activate key pro-apoptotic proteins. rsc.org Specifically, certain compounds in this series were found to activate Bax, p53, and Caspase-3, which are critical components of the intrinsic apoptotic pathway. rsc.org The activation of these proteins suggests that these pyrazole derivatives can trigger cancer cell death by overriding anti-apoptotic signals. rsc.org

Further studies have demonstrated that the apoptotic activity of pyrazole derivatives can be linked to the generation of Reactive Oxygen Species (ROS). nih.gov For instance, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) was shown to provoke apoptosis in triple-negative breast cancer cells (MDA-MB-468) by elevating ROS levels and increasing caspase-3 activity. nih.gov This indicates that the mechanism of apoptosis induction can involve creating oxidative stress within the cancer cells. nih.gov Some pyrazole derivatives also induce genotoxic stress through DNA strand breaks, as evidenced by an increased comet tail length in cellular assays, further contributing to the apoptotic process. rsc.orgrsc.org

Specific Cancer Cell Line Studies

The anticancer potential of this compound derivatives has been evaluated against a wide array of human cancer cell lines. mdpi.com These studies reveal that the cytotoxic efficacy of these compounds is often dependent on the specific substitutions on the pyrazole ring. mdpi.com

For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrated significant cytotoxicity against breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines. rsc.org Compounds featuring chlorophenyl, thiazole, and sulfonamide groups were particularly effective. rsc.org Similarly, novel indole derivatives linked to a pyrazole moiety showed excellent cytotoxicity against colon (HCT116), breast (MCF7), liver (HepG2), and lung (A549) cancer cell lines, with some derivatives exhibiting greater potency than the standard drug doxorubicin. mdpi.com Other research has highlighted pyrazole derivatives with potent activity against leukemia, melanoma, renal, CNS, and ovarian cancer cell lines. nih.gov The compound HD05, for instance, showed a broad range of cancer cell growth inhibition across nine different panels of cell lines. nih.gov

Below is a data table summarizing the cytotoxic activities (IC₅₀ values) of selected this compound derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 3fMDA-MB-468 (Triple Negative Breast Cancer)14.97 (at 24h) nih.gov
Compound 3fMDA-MB-468 (Triple Negative Breast Cancer)6.45 (at 48h) nih.gov
Compound 33CDK2 (Enzyme Target)0.074 mdpi.com
Compound 34CDK2 (Enzyme Target)0.095 mdpi.com
Compound 35HepG2 (Liver Cancer)3.53 mdpi.com
Compound 35MCF7 (Breast Cancer)6.71 mdpi.com
Compound 35HeLa (Cervical Cancer)5.16 mdpi.com
Compound 37MCF7 (Breast Cancer)5.21 mdpi.com
Compound 53HepG2 (Liver Cancer)15.98 mdpi.com
Compound 54HepG2 (Liver Cancer)13.85 mdpi.com
Pyrazole Benzamide DerivativeHCT-116 (Colon Cancer)7.74 srrjournals.com
Pyrazole Benzamide DerivativeMCF-7 (Breast Cancer)4.98 srrjournals.com

Antioxidant Activity Research

Derivatives of this compound have demonstrated significant antioxidant properties, acting as scavengers of free radicals. mdpi.com This activity is structurally reminiscent of the drug edaravone, a known potent antioxidant. mdpi.com The antioxidant capacity has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging model. mdpi.comscielo.br

Studies on aminopyrazole derivatives confirmed good antioxidant properties, with some fluorine-containing compounds showing moderate to high radical-binding activity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) test. researchgate.net In vitro radical scavenging screening of acylhydrazone molecules also verified their antioxidant capabilities. researchgate.net Phenyl-pyrazolone derivatives, in particular, have been shown to exhibit marked antioxidant effects by scavenging oxygen radicals. mdpi.com The level of this activity is influenced by the nature of the substituents on the phenyl-pyrazolone core. mdpi.com For example, some pyrazolo[1,5-a]pyrimidine derivatives effectively inhibit the free radical-induced oxidative hemolysis of red blood cells. nanobioletters.com

The following table presents data from antioxidant activity assays for selected pyrazole derivatives.

Compound TypeAssayActivity/ResultReference
Fluorine-containing 4-hydroxyiminopyrazol-5-onesABTSModerate radical-binding activity (TEAC = 0.13-0.23) researchgate.net
4-AminopyrazololsABTSHigh activity, comparable to Trolox standard researchgate.net
4-Aminopyrazolols (4a,d,e)ORAC-FLIC₅₀ values 3-5 times lower than Trolox researchgate.net
Phenyl-pyrazolone derivativesDPPHEffective free radical scavenging mdpi.com
1-Carboxyamidino-1H-pyrazole derivativesDPPHGood antioxidant properties scielo.br

Anticoagulant and Thrombin Inhibition Research

Certain this compound derivatives, specifically acylated 1H-pyrazol-5-amines, have been identified as potent inhibitors of thrombin (Factor IIa), a key enzyme in the blood coagulation cascade. nih.govnih.gov This inhibitory action makes them promising candidates for the development of new antithrombotic drugs to combat conditions like myocardial infarction and ischemic stroke. nih.govnih.gov

The table below summarizes the thrombin inhibitory activity of specific pyrazole derivatives.

CompoundThrombin (FIIa) IC₅₀Reference
24e16 nM nih.govnih.govsemanticscholar.org
24g419 nM nih.gov
2518 nM nih.gov
34a16-80 nM range nih.govnih.govsemanticscholar.org
34b16-80 nM range nih.govnih.govsemanticscholar.org
9e165 nM nih.govmdpi.com
9g1.3 µM nih.govmdpi.com
33a1.3 nM acs.org

Serine Protease Inhibition Mechanisms

The mechanism by which these pyrazole derivatives inhibit thrombin, a serine protease, involves a covalent interaction known as a "serine-trapping" mechanism. nih.govnih.gov This mechanism is distinct from that of many traditional non-covalent anticoagulants. nih.gov

Mass-shift assays have confirmed that these inhibitors act by covalently binding to the catalytic Serine 195 (Ser195) residue in the active site of thrombin. nih.govnih.gov The most potent derivative, 24e, was shown to transfer its acyl moiety (pivaloyl) to this serine residue, leading to the temporary inactivation of the enzyme. nih.govnih.govsemanticscholar.org This covalent modification effectively blocks the enzyme's ability to participate in the coagulation cascade. acs.org Docking studies have further corroborated this covalent mechanism of inhibition. nih.govsemanticscholar.org A significant advantage of this class of inhibitors is their high selectivity for thrombin with minimal off-target effects against other physiologically relevant serine proteases. nih.govnih.govsemanticscholar.org

Diuretic Activity Research

Research into the diuretic activity of heterocyclic compounds has included derivatives of 1,2,4-triazole, which are structurally related to pyrazoles. Diuretics are therapeutically important for increasing urine volume and sodium excretion to manage conditions like hypertension and heart failure. zsmu.edu.ua

Studies on a series of 28 new substituted 1,2,4-triazole-3-thiols have been conducted to evaluate their effect on kidney function in rats. zsmu.edu.ua The results from this research indicated that several of the tested compounds exhibited diuretic activity that was superior to the standard diuretic drug hydrochlorothiazide, with one compound even exceeding the activity of furosemide. zsmu.edu.ua This suggests that the broader class of small nitrogen-containing heterocyclic compounds, which includes pyrazoles, holds potential for the development of new diuretic agents. zsmu.edu.ua

Urease Inhibition Studies

Pyrazoline derivatives have been investigated as potential inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. researchgate.netmdpi.com The inhibition of urease is a therapeutic strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori, and for preventing the formation of infection-induced urinary stones. mdpi.com

In vitro studies have revealed that novel pyrazoline derivatives containing a benzo[d]thiazol-2(3H)-one moiety are potent urease inhibitors. researchgate.net All tested compounds in one study showed greater potency than the standard inhibitor acetohydroxamic acid. researchgate.net Compound 2m from this series was particularly active, with a significantly lower IC₅₀ value (7.21 µM) compared to the standard (251.74 µM). researchgate.net Similarly, studies on imidazopyridine-based oxazole derivatives, another class of heterocyclic compounds, also identified several potent urease inhibitors, with some showing significantly greater activity than the standard drug thiourea. nih.gov The structure-activity relationship suggests that the presence of electron-withdrawing groups on the aryl ring enhances inhibitory potential. nih.gov

The table below shows the urease inhibitory activity of selected heterocyclic derivatives.

CompoundUrease IC₅₀ (µM)Reference
Compound 2m (Pyrazoline derivative)7.21 ± 0.09 researchgate.net
Acetohydroxamic acid (Standard)251.74 researchgate.net
Compound 4i (Oxazole derivative)5.68 ± 1.66 nih.gov
Compound 4o (Oxazole derivative)7.11 ± 1.24 nih.gov
Compound 4g (Oxazole derivative)9.41 ± 1.19 nih.gov
Thiourea (Standard)21.37 ± 1.76 nih.gov

Other Pharmacological Activities

Beyond the more extensively studied areas, derivatives of the this compound scaffold have demonstrated a broad spectrum of other significant pharmacological activities. Researchers have successfully modified the core pyrazolone (B3327878) structure to develop compounds with potent antiviral, analgesic, antipyretic, and antitubercular properties. nih.govbenthamscience.com These investigations highlight the versatility of the pyrazolone nucleus as a foundational element in the design of new therapeutic agents. nih.govjaptronline.com

The pyrazole nucleus is a key component in the development of novel antiviral agents, with derivatives showing a wide spectrum of activity against various viral pathogens. nih.govnih.gov Research has demonstrated the efficacy of pyrazole-containing compounds against viruses such as human immunodeficiency virus (HIV), hepatitis C virus (HCV), herpes simplex virus (HSV-1), and influenza viruses. nih.govnih.gov

Recent studies have focused on coronaviruses, driven by global health needs. A series of pyrazole derivatives bearing a hydroxyquinoline scaffold were synthesized and evaluated for their antiviral properties against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org These compounds demonstrated promising and selective antiviral activity against the tested coronaviruses. rsc.org The mechanism of action for these derivatives appears to be multifaceted, with studies suggesting they can inhibit virus adsorption to host cells, exert a direct virucidal effect, and inhibit viral replication. rsc.org For instance, certain pyranopyrazole derivatives have shown potent inhibition of the SARS-CoV main protease (Mpro), a crucial enzyme for viral replication. researchgate.net

Investigations into other viruses have also yielded positive results. A series of 4-substituted pyrazole derivatives were tested against the Newcastle disease virus (NDV), an avian paramyxovirus. nih.gov Notably, specific hydrazone and thiazolidinedione derivatives achieved 100% protection against NDV in experimental models. nih.gov The adaptability of the pyrazole structure allows for extensive modifications, leading to compounds with enhanced and specific antiviral properties. nih.gov

Table 1: Antiviral Activity of Selected this compound Derivatives
Derivative ClassTarget VirusKey FindingsReference
Pyranopyrazoles (e.g., compounds 22, 27, 31)SARS-CoV Main Protease (Mpro)Potent inhibition of the viral main protease with IC50 values of 2.01, 1.83, and 4.60 µM respectively. researchgate.net
Hydroxyquinoline-pyrazole derivativesSARS-CoV-2, MERS-CoV, HCoV-229EShowed promising and selective antiviral activity; mechanisms include inhibition of adsorption, replication, and virucidal effects. rsc.orgrsc.org
4-Substituted pyrazole derivatives (Hydrazone 6, Thiazolidinedione 9)Newcastle Disease Virus (NDV)Demonstrated 100% protection against NDV with 0% mortality in evaluation models. nih.gov
1,5-Diphenylpyrazole classHIV-1 Reverse Transcriptase (RT)Compound 393 showed good activity against wild-type (IC50 = 2.3 µM) and delavirdine-resistant (IC50 = 1.1 µM) reverse transcriptase. nih.gov

The pyrazolone nucleus is historically significant in the development of analgesic (pain-relieving) and antipyretic (fever-reducing) drugs. nih.gov Some of the earliest synthetic drugs, such as antipyrine (B355649), aminophenazone, and propyphenazone, feature this core structure and have been widely used for their therapeutic effects. jst.go.jp

Modern research continues to explore new this compound derivatives to develop agents with improved efficacy. jst.go.jp A study involving the synthesis of various 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives found them to be active as both anti-inflammatory and analgesic agents. jst.go.jp In tests using the p-benzoquinone induced writhing model in mice, several of the synthesized compounds showed good analgesic activity, with some being equal to or more potent than the reference drug phenylbutazone. jst.go.jp Specifically, an acidic pyrazolone derivative, compound 9b, was identified as the most active analgesic in that series. jst.go.jp

Another study synthesized 1-phenyl-1H-pyrazole derivatives and evaluated their pharmacological profile. semanticscholar.org Several of these compounds demonstrated appreciable analgesic and antipyretic activities in mice and rats, respectively, alongside strong anti-inflammatory effects. semanticscholar.org This consistent association of the pyrazole core with analgesic and antipyretic effects underscores its importance as a privileged scaffold in medicinal chemistry. nih.gov

Table 2: Analgesic and Antipyretic Activity of Selected this compound Derivatives
Derivative Class/CompoundActivity TypeKey FindingsReference
1-(4-chlorophenyl or benzenesulfonamide)-substituted-1H-pyrazol-5(4H)-onesAnalgesicMost tested compounds showed good analgesic activity, comparable or superior to phenylbutazone. jst.go.jp
Compound 9b (acidic pyrazolone)AnalgesicIdentified as the most potent analgesic derivative in its series. jst.go.jp
1-phenyl-1H-pyrazole derivatives (Compounds 18, 19, 10b, 11b)Analgesic, AntipyreticShowed appreciable analgesic and antipyretic activities in animal models. semanticscholar.org
Antipyrine, Aminophenazone, PropyphenazoneAnalgesic, AntipyreticClassic pyrazolone drugs widely used for their anti-inflammatory, analgesic, and antipyretic properties. jst.go.jp

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. The this compound scaffold has proven to be a promising starting point for the development of such compounds. nih.govacs.org

In one study, a series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(4H)-ones were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. eurjchem.comresearchgate.net Two compounds from this series demonstrated particularly high potency. 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one and 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide were found to be highly active, with minimum inhibitory concentrations (MIC) of 1.66 µg/mL and 1.64 µg/mL, respectively. eurjchem.comresearchgate.net

Another research effort focused on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, which was identified as a potential antituberculosis lead through high-throughput screening. nih.govacs.org By synthesizing a library of analogues, researchers explored the structure-activity relationship (SAR) and achieved significant improvements in antitubercular potency. nih.gov The most effective compounds from this series exhibited low cytotoxicity and maintained their activity against Mtb within macrophages, a critical factor for treating tuberculosis. nih.govacs.org For example, compound P19 showed improved potency with a MIC of 1.56 μM, and both P19 and P25 were found to have cidal activity against Mtb located inside macrophages. nih.gov

Table 3: Antitubercular Activity of Selected this compound Derivatives
Derivative/CompoundTargetActivity (MIC)Reference
4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-oneM. tuberculosis H37Rv1.66 µg/mL eurjchem.comresearchgate.net
4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamideM. tuberculosis H37Rv1.64 µg/mL eurjchem.comresearchgate.net
Pyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound P19)M. tuberculosis H37Rv1.56 μM (in 7H9/GCas media) nih.gov
Pyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound P25)Intramacrophage M. tuberculosis H37RvDemonstrated cidal activity at concentrations of 7.5 µM and 15 µM. nih.gov

Vi. Applications in Catalysis and Material Science Research

Role in Coordination Chemistry

Pyrazolone-based ligands, including those derived from 1H-pyrazol-5(4H)-one, are of significant interest in coordination chemistry. mdpi.combohrium.com These compounds can act as chelating agents, forming stable complexes with a variety of metal ions. bohrium.comkthmcollege.ac.in The coordination can involve the oxygen and nitrogen atoms of the pyrazolone (B3327878) ring, leading to the formation of metal complexes with diverse geometries and electronic properties. bohrium.com For instance, metal complexes of (Z)-4-(2-hydroxy-5-nitrophenyl)hydrazono-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have been synthesized and characterized, demonstrating the tridentate chelate nature of the ligand. bohrium.com The study of these coordination compounds is crucial for their potential applications in catalysis, as sensors, and in the development of functional materials. mdpi.combohrium.com

Catalytic Applications

Derivatives of this compound have been employed as ligands in complexes with catalytic activity. researchgate.netiucr.org For example, 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives, which can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, have been prepared using various catalysts. researchgate.net Furthermore, novel pyrazole-fused spiro[4H-pyridine-oxindoles] have been synthesized through a three-component domino reaction involving 1-phenyl-1H-pyrazol-5(4H)-ones, showcasing the catalytic potential of these systems. rsc.org

Laccase, a multi-copper oxidase, has been effectively used as a biocatalyst in reactions involving pyrazolone derivatives. mdpi.commdpi.com One notable application is the laccase-catalyzed oxidation of catechols, which leads to the synthesis of 3-tert-butyl-1H-pyrazol-5(4H)-one containing biaryl compounds with high yields. mdpi.commdpi.com This biocatalytic approach offers a green and efficient method for creating carbon-carbon bonds under mild conditions. mdpi.com Laccase from Myceliophthora thermophila has also been utilized to catalyze the oxidation of catechol to ortho-quinone, which then participates in subsequent reactions to form new derivatives. nih.gov These examples highlight the potential of laccase in mediating complex organic transformations involving pyrazolone structures. mdpi.commdpi.comnih.govacs.orgacs.org

Chemosensing Applications

The unique structural and electronic properties of this compound derivatives make them suitable candidates for the development of chemosensors. mdpi.com These compounds have been investigated for their ability to detect both cations and anions. mdpi.com For instance, certain pyrazolone derivatives have been synthesized and evaluated as optical chemosensors for various metal ions, including Fe³⁺, Sn²⁺, and Al³⁺. sciforum.net The interaction between the pyrazolone-based sensor and the target analyte can lead to a detectable change in color or fluorescence, allowing for qualitative and quantitative analysis. sciforum.net Research has shown that dipyrazolylmethane derivatives synthesized from 3-methyl-1-phenyl-2-pyrazolin-5-one can act as fluorescent probes for the detection of Cu²⁺ ions. sciforum.net

Polymer and Material Chemistry Applications

The versatility of pyrazole (B372694) derivatives extends to polymer and material science. mdpi.com They have been incorporated into the structure of polymers to create materials with specific properties. For example, pyrazolone derivatives are used in the synthesis of dyes and pigments. bohrium.com Their ability to form stable metal complexes is also exploited in the creation of functional materials. mdpi.combohrium.com

Supramolecular Chemistry Applications

In the field of supramolecular chemistry, the hydrogen-bonding capabilities of the 1H-pyrazole ring are of particular interest. iucr.org The presence of both a hydrogen-bond donor (NH) and acceptor (N) allows pyrazole derivatives to form various supramolecular assemblies, such as dimers, trimers, and one-dimensional chains, through intermolecular hydrogen bonding. iucr.org The specific supramolecular motif formed can be influenced by the substituents on the pyrazole ring. iucr.org This self-assembly behavior is crucial for the design of crystal structures and materials with desired properties.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 1H-pyrazol-5(4H)-one derivatives, and how do reaction conditions influence product yield?

  • Answer : The synthesis typically involves condensation of hydrazine derivatives with β-keto esters under basic conditions . Multi-component reactions (e.g., with aldehydes and malononitrile) are also widely used to form fused pyrazole cores via tandem Michael-Thorpe-Ziegler mechanisms . Ultrasound-assisted synthesis can enhance reaction efficiency by reducing time and improving yields (e.g., for spiropiperidine and dihydropyrano derivatives) . Key factors include pH, temperature, and catalyst choice (e.g., sulfamic acid for solvent-free protocols ).

Q. How is tautomerism in this compound derivatives experimentally characterized?

  • Answer : Tautomeric forms (e.g., 1,4-dihydro vs. 2,4-dihydro) are identified using FTIR, NMR, and UV-Vis spectroscopy. For example, solid-state FTIR distinguishes azo/hydrazo tautomers, while solution-state 1H^{1}\text{H} NMR detects proton shifts indicative of tautomeric equilibria . Substituents (e.g., N1 alkylation) can lock specific tautomers, as shown in dihydropyrano[2,3-c]pyrazole derivatives .

Q. What crystallographic techniques are used to resolve the structure of this compound derivatives?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard . For example, the monoclinic P21_1/n space group was assigned to (Z)-1-(3,4-dichlorophenyl)-3-methyl-4-[(naphthalen-1-ylamino)(p-tolyl)methylidene]-1H-pyrazol-5(4H)-one using Oxford Diffraction Xcalibur data . Weak interactions (C–H⋯O, C–H⋯π) are analyzed to understand crystal packing .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in multi-component pyrazole reactions?

  • Answer : Catalyst-free conditions under reflux (e.g., ethanol/water mixtures) improve yields for spiro-pyrazoloquinoline derivatives . Microwave-assisted methods reduce reaction times and byproducts, as seen in imidazole-pyrazole hybrids . Computational modeling (e.g., DFT) aids in predicting reaction pathways and optimizing substituent effects, such as electron-withdrawing groups enhancing cyclization efficiency .

Q. What strategies resolve contradictions in spectral data (e.g., NMR or XRD) for pyrazolone derivatives?

  • Answer : Discrepancies in 1H^{1}\text{H} NMR signals (e.g., aromatic vs. olefinic protons) are addressed by variable-temperature NMR or deuterated solvent swaps . For XRD, high-resolution data (e.g., β-angle precision < 0.1°) and validation tools like R-factors (e.g., R = 0.039 in 1-(4-chlorophenyl)-3-phenyl derivatives) ensure structural accuracy . SHELXL’s constraints refine disordered moieties in electron density maps .

Q. How do substituents influence the biological activity of pyrazolone derivatives, and what assays validate their mechanisms?

  • Answer : Electron-donating groups (e.g., methoxy) enhance antitumor activity by increasing DNA intercalation, as shown in 1-(4-chlorophenyl)-3-phenyl derivatives . In vitro cytotoxicity assays (e.g., MTT on HeLa cells) and molecular docking (e.g., with COX-2 or HIV protease) correlate structural features (e.g., hydrazone linkages) with bioactivity .

Q. What advanced computational tools predict the tautomeric stability and reactivity of pyrazolone derivatives?

  • Answer : DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) model tautomeric energy differences. For example, 1,4-dihydro forms are stabilized by ~2.3 kcal/mol in unsubstituted pyrazolones . Molecular dynamics (MD) simulations assess solvent effects on tautomer ratios, critical for drug design .

Q. How are high-throughput crystallography pipelines applied to pyrazolone-based drug candidates?

  • Answer : Automated SHELXC/D/E workflows enable rapid phasing and refinement of polymorphs. For instance, high-resolution (<1.0 Å) data collection on Bruker D8 Venture systems identifies packing motifs (e.g., π-stacking in aryl-substituted derivatives) relevant to solubility and stability .

Methodological Notes

  • Spectral Analysis : Always compare experimental 13C^{13}\text{C} NMR shifts with computed values (e.g., via ACD/Labs) to confirm regiochemistry .
  • Crystallography : Use Olex2 for structure visualization and PLATON for validating intermolecular interactions .
  • Synthesis : Prioritize green protocols (e.g., sulfamic acid catalysis ) to minimize toxic byproducts.

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Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazol-5(4H)-one
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.